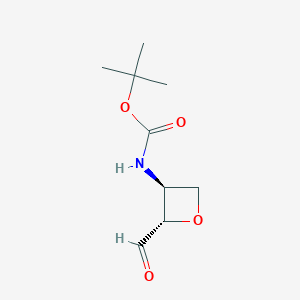
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where the pyridine ring is substituted with a 4-methoxyphenyl group
Méthodes De Préparation
The synthesis of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which uses substituted benzaldehydes as starting materials. The process includes the formation of intermediate chalcones from aldehydes and sodium pyruvate, followed by heterocyclization in an aqueous medium . Another method involves the oxidation of 4-aryl-6-methylpyridine-2-carboxylic acids to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride for the formation of acyl chlorides , and various oxidizing agents for the oxidation of methyl groups . Major products formed from these reactions include metallomacrocyclic compounds and metal-organic frameworks (MOFs) when reacted with metal salts .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of oligopyridine ligands and lanthanide complexes . In biology, it has been studied for its potential as an inhibitor of New Delhi metallo-β-lactamase-1, an enzyme associated with antibiotic resistance . In materials science, it is used in the preparation of MOFs, which have applications in gas storage, catalysis, and drug delivery .
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. For example, its interaction with New Delhi metallo-β-lactamase-1 involves the inhibition of the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid include other derivatives of pyridine-2,6-dicarboxylic acid, such as 4-arylpyridine-2,6-dicarboxylic acids . These compounds share similar structural features but differ in the nature of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11NO5 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-10-4-2-8(3-5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
DTHXIXSONWAIPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


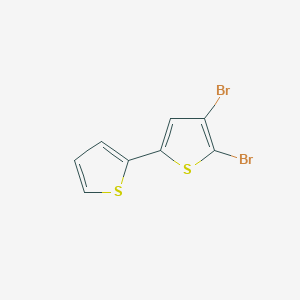
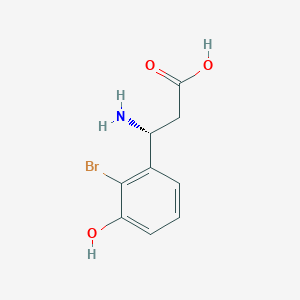

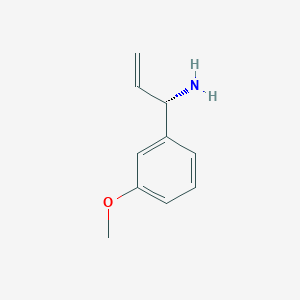
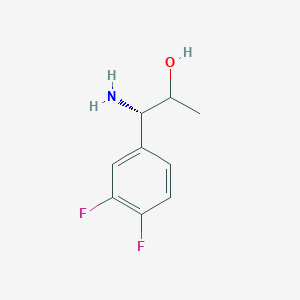
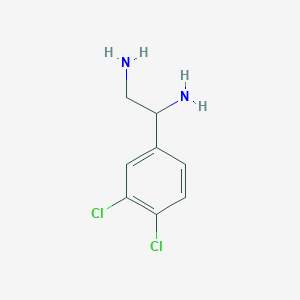


![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)

